4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine

Medicinal chemistry Kinase inhibitor design Conformational analysis

4-(Azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine (CAS 946313-78-6, PubChem CID 42477649, molecular formula C₂₀H₂₈N₆O, MW 368.5) is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing an azepane ring at position 4, a morpholino group at position 6, and an N-(p-tolyl)amine at position 2. The compound belongs to the morpholino-triazine scaffold class, which is established in the patent and primary literature as a privileged pharmacophore for ATP-competitive inhibition of PI3K and mTOR kinases.

Molecular Formula C20H28N6O
Molecular Weight 368.485
CAS No. 946313-78-6
Cat. No. B2783211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine
CAS946313-78-6
Molecular FormulaC20H28N6O
Molecular Weight368.485
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCCCCC4
InChIInChI=1S/C20H28N6O/c1-16-6-8-17(9-7-16)21-18-22-19(25-10-4-2-3-5-11-25)24-20(23-18)26-12-14-27-15-13-26/h6-9H,2-5,10-15H2,1H3,(H,21,22,23,24)
InChIKeyBSSXPDZUVFMZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine (CAS 946313-78-6): Procurement-Relevant Baseline


4-(Azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine (CAS 946313-78-6, PubChem CID 42477649, molecular formula C₂₀H₂₈N₆O, MW 368.5) is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing an azepane ring at position 4, a morpholino group at position 6, and an N-(p-tolyl)amine at position 2 [1]. The compound belongs to the morpholino-triazine scaffold class, which is established in the patent and primary literature as a privileged pharmacophore for ATP-competitive inhibition of PI3K and mTOR kinases [2]. The compound is currently listed as a non-human research chemical with no known biological activity in ChEMBL and no reported clinical trial involvement, indicating its status as an early-stage screening or tool compound [3].

Why In-Class Morpholino-Triazine Analogs Cannot Simply Replace 4-(Azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine


Within the morpholino-triazine class, substitution at the 4-position of the triazine core directly modulates kinase selectivity, hinge-region binding geometry, and physicochemical properties [1]. Replacing the seven-membered azepane ring with a six-membered piperidine or a second morpholine moiety—the two most common comparator substructures in commercial libraries and patent examples—alters both the conformational flexibility accessible to the scaffold and the lipophilic surface area presented to the ATP-binding pocket [2]. The p-tolyl group at the N-2 position further introduces a specific steric and electronic modulation at the solvent-exposed region that is absent in simpler N-phenyl analogs. These structural differences produce quantifiable shifts in computed logP (Δ ≥ 1.0 log units vs. bis-morpholino analogs with identical molecular formula) and topological polar surface area, which predict differential membrane permeability and solubility profiles. Consequently, generic substitution of this compound with a structurally similar but not identical triazine derivative jeopardizes the reproducibility of screening results, SAR continuity, and procurement specification compliance.

Quantitative Differentiation Evidence for 4-(Azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine Procurement Decisions


Azepane Ring Size Drives Distinct Conformational and Steric Profile vs. Piperidine and Morpholine Analogs

The target compound incorporates a seven-membered azepane ring (hexamethyleneimine) at the triazine C4 position. The closest commercial analog, 4-(piperidin-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine, bears a six-membered piperidine ring instead. The ring expansion from six to seven members increases the number of accessible low-energy conformations (pseudorotation pathways) and alters the spatial projection of the aliphatic ring relative to the triazine plane. In the morpholino-triazine kinase inhibitor series, the C4 substituent occupies a region proximal to the hinge residue and the affinity pocket; SAR studies on related scaffolds demonstrate that piperidine-to-azepane substitution can shift kinase selectivity profiles by factors exceeding 10-fold for specific PI3K isoforms [1]. While direct head-to-head biochemical data for the target compound are not available in the public domain, the structural difference is quantifiable: the azepane ring contributes an additional methylene unit (−CH₂−, ΔMW = 14 Da) and increases the fraction of sp³-hybridized carbons (Fsp³ = 0.55 for the target compound vs. an estimated ~0.50 for the piperidine analog based on formula C₁₉H₂₆N₆O) [2].

Medicinal chemistry Kinase inhibitor design Conformational analysis

Computed Lipophilicity (XLogP3 = 4.0) Differentiates from Bis-Morpholino Analog with Same Molecular Formula

The PubChem-computed XLogP3 for the target compound is 4.0 [1]. A structural isomer with the same molecular formula (C₂₀H₂₈N₆O) but bearing two morpholino groups and a different substitution pattern—N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine—exhibits a predicted logP of approximately 2.7, a difference of 1.3 log units [2]. This discrepancy arises because the azepane ring contributes greater hydrocarbon surface area than a morpholine oxygen-containing ring, while the p-tolyl group adds lipophilicity relative to non-methylated phenyl. The ZINC database lists a computed logP of 1.7–3.6 for various C₂₀H₂₈N₆O isomers, with the target compound's specific ZINC entry (ZINC67756753) reporting logP = 1.7, though this value may reflect a different computational method [3]. The consistent direction across methods indicates that the azepane/p-tolyl combination yields lipophilicity at the upper range for this formula class, with implications for membrane permeability and non-specific protein binding.

Physicochemical profiling ADME prediction Lipophilicity

Topological Polar Surface Area (TPSA = 78.0 Ų) Predicts Distinct Membrane Permeability vs. Bis-Morpholino Congener

The computed topological polar surface area (TPSA) for the target compound is 78.0 Ų, derived from its molecular structure (one morpholine oxygen, three triazine nitrogens, one secondary amine NH) [1]. The bis-morpholino analog 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine, which substitutes the azepane with a second morpholine, carries two morpholine oxygens and consequently has a higher predicted TPSA of approximately 88–92 Ų, a difference of +10–14 Ų [2]. In the context of CNS drug-likeness guidelines (where TPSA < 90 Ų is associated with blood-brain barrier penetration), the target compound falls below the threshold while the bis-morpholino analog sits at or near it. For non-CNS applications, the lower TPSA of the target compound predicts moderately enhanced passive membrane permeability, which may be relevant for cellular assay design and intracellular target engagement [3].

Drug-likeness Permeability prediction Physicochemical property

Class-Level PI3K/mTOR Pathway Engagement Potential Supported by Morpholino-Triazine Pharmacophore Conservation

The morpholino-triazine scaffold is a validated pharmacophore for ATP-competitive inhibition of class I PI3K isoforms and mTOR, with the morpholine oxygen forming a critical hydrogen bond to the hinge region valine backbone NH (Val882 in PI3Kγ) [1]. The target compound retains this essential morpholino group at C6 and the 1,3,5-triazine core required for hinge binding. SAR studies on related mono-morpholino triazines demonstrate that variation of the C4 substituent modulates isoform selectivity: compounds with larger aliphatic rings (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) exhibit nanomolar PI3Kα IC₅₀ values [2]. While no direct biochemical data exist for the target compound, its structural conservation of the key pharmacophoric elements predicts PI3K/mTOR pathway engagement at a level warranting experimental validation. Users procuring this compound for kinase screening should note that the azepane ring at C4 represents an underexplored vector in this chemical space, potentially offering selectivity advantages over the extensively characterized piperidine and morpholine analogs [3].

Kinase inhibition PI3K/mTOR pathway Pharmacophore model

Targeted Research Application Scenarios for 4-(Azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine Based on Evidence Profile


Kinase Selectivity Panel Screening for PI3K/mTOR Chemical Probe Development

The compound's retention of the morpholino-triazine pharmacophore [1], combined with the underexplored azepane substituent at C4, makes it a suitable candidate for broad kinome selectivity profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to identify novel selectivity fingerprints. The azepane ring's distinct conformational landscape compared to piperidine (Δ ring size = +1 atom; ΔFsp³ = +0.05) provides a structural basis for differential kinase pocket interactions that may yield isoform-selective starting points [2]. Procurement of this specific compound—rather than a generic bis-morpholino analog—ensures that the screening output corresponds to a chemically distinct and traceable lead series.

Cellular Permeability and Target Engagement Assay Optimization

With a computed TPSA of 78.0 Ų (below the 90 Ų BBB threshold) and XLogP3 of 4.0 [1], this compound presents a physicochemical profile suited for cellular target engagement studies where passive membrane permeability is required. The compound can serve as a tool to benchmark intracellular PI3K pathway inhibition (e.g., pAKT Ser473 reduction in tumor cell lines) against impermeable bis-morpholino controls (TPSA > 88 Ų). This TPSA differential of ≥10 Ų is a key procurement specification for labs requiring cell-permeable chemical probes [2].

SAR Expansion of Morpholino-Triazine Library for Novel IP Generation

The azepane substituent at C4 represents a structurally novel vector in the morpholino-triazine chemical space that is not exemplified in major patents (e.g., US9481670B2, WO2012101654A2 focus on piperidine, morpholine, and bridged bicyclic amines) [1]. Procuring this compound enables medicinal chemistry teams to establish composition-of-matter claims around azepane-containing triazines. The compound's PubChem CID 42477649 and CAS 946313-78-6 provide unambiguous identity for patent filing and prior art differentiation [2].

Physicochemical Property Benchmarking in Triazine-Focused ADME Screening Cascades

The compound's well-defined computed profile (MW 368.5, XLogP3 4.0, HBD 1, HBA 7, TPSA 78.0 Ų, Fsp³ 0.55) [1] provides a reference point for calibrating in vitro ADME assays (solubility, microsomal stability, PAMPA) within triazine-focused drug discovery programs. Its lipophilicity lies near the upper acceptable range for lead-like compounds (logP < 5), making it a useful comparator for assessing the impact of azepane-for-morpholine substitution on metabolic stability and solubility compared to lower-logP bis-morpholino analogs [2].

Quote Request

Request a Quote for 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.